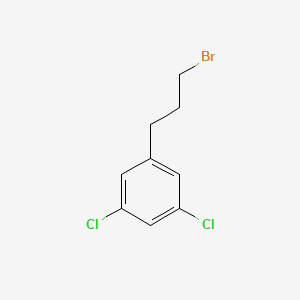

1-(3-Bromopropyl)-3,5-dichlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromopropyl)-3,5-dichlorobenzene is a useful research compound. Its molecular formula is C9H9BrCl2 and its molecular weight is 267.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry

1-(3-Bromopropyl)-3,5-dichlorobenzene serves as a precursor for various chemical syntheses:

- Intermediate for Dyes and Pigments : It is used to synthesize various azo dyes and pigments due to its reactive halogen atoms which can undergo further substitution reactions. This application is crucial in the textile industry.

- Pharmaceutical Synthesis : The compound acts as an intermediate in the synthesis of pharmaceutical agents. For instance, it can be transformed into biologically active compounds through nucleophilic substitution reactions with amines or alcohols .

Agrochemicals

The compound is also significant in the agricultural sector:

- Pesticide Production : It serves as a building block for synthesizing pesticides. For example, derivatives of this compound have been found to exhibit fungicidal properties .

- Herbicides : Its derivatives are explored for use in developing selective herbicides that target specific weed species without affecting crops.

Material Science

- Polymer Chemistry : The compound can be utilized in polymer science to create specialty polymers with desired thermal and mechanical properties. The incorporation of halogenated compounds often enhances flame retardancy and chemical resistance .

Case Study 1: Synthesis of Azo Dyes

A study conducted on the synthesis of azo dyes from this compound demonstrated its efficacy as an intermediate. The reaction involved diazotization followed by coupling with phenolic compounds to yield vibrant dyes suitable for textile applications.

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Diazotization | 0°C, HCl | 85% |

| Coupling | Room Temp, NaOH | 90% |

Case Study 2: Development of Fungicides

Research on the use of this compound derivatives as fungicides showed promising results against various fungal pathogens affecting crops. Field trials indicated that formulations containing these derivatives reduced fungal incidence by up to 70% compared to untreated controls.

| Test Organism | Control Efficacy (%) | Treated Efficacy (%) |

|---|---|---|

| Fusarium spp. | 10% | 70% |

| Aspergillus spp. | 15% | 65% |

Properties

Molecular Formula |

C9H9BrCl2 |

|---|---|

Molecular Weight |

267.97 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3,5-dichlorobenzene |

InChI |

InChI=1S/C9H9BrCl2/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |

InChI Key |

DQCMNGNIRXGLMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCCBr |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.